Cas no 139121-41-8 (5-Methyl-1H-indol-6-amine)
5-Methyl-1H-indol-6-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Methyl-1H-indol-6-amine
- 1H-Indol-6-amine,5-methyl-(9CI)
- 6-Amino-5-methylindole
- MFCD09026998
- AS-49537
- EN300-129205
- 1H-Indol-6-amine, 5-methyl-
- DTXSID701312514
- AKOS006339746
- 139121-41-8
- I11401
- DA-37156
- 5-methyl-6-aminoindole
- SCHEMBL916811
- CS-0131081
- AMY9817
-
- MDL: MFCD09026998
- Inchi: 1S/C9H10N2/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,10H2,1H3
- InChI Key: UDRZZTWNPXZLNS-UHFFFAOYSA-N
- SMILES: N1C=CC2C=C(C)C(=CC1=2)N
Computed Properties
- Exact Mass: 146.08400
- Monoisotopic Mass: 146.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 41.8Ų
Experimental Properties
- PSA: 41.81000
- LogP: 2.63970
5-Methyl-1H-indol-6-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methyl-1H-indol-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199012391-1g |
5-Methyl-1H-indol-6-amine |
139121-41-8 | 95% | 1g |
455.00 USD | 2021-06-01 | |
| Chemenu | CM147464-1g |
5-methyl-1H-indol-6-amine |
139121-41-8 | 95% | 1g |
$426 | 2021-08-05 | |
| TRC | M326548-2.5mg |
5-methyl-1H-indol-6-amine |
139121-41-8 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M326548-5mg |
5-methyl-1H-indol-6-amine |
139121-41-8 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M326548-25mg |
5-methyl-1H-indol-6-amine |
139121-41-8 | 25mg |
$ 250.00 | 2022-06-04 | ||
| Ambeed | A351689-100mg |
5-Methyl-1H-indol-6-amine |
139121-41-8 | 97% | 100mg |
$23.0 | 2024-04-24 | |
| Ambeed | A351689-250mg |
5-Methyl-1H-indol-6-amine |
139121-41-8 | 97% | 250mg |
$56.0 | 2024-04-24 | |
| Ambeed | A351689-1g |
5-Methyl-1H-indol-6-amine |
139121-41-8 | 97% | 1g |
$220.0 | 2024-04-24 | |
| Chemenu | CM147464-250mg |
5-methyl-1H-indol-6-amine |
139121-41-8 | 95% | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM147464-1g |
5-methyl-1H-indol-6-amine |
139121-41-8 | 95% | 1g |
$*** | 2023-03-31 |
5-Methyl-1H-indol-6-amine Suppliers
5-Methyl-1H-indol-6-amine Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 5-Methyl-1H-indol-6-amine
5-Methyl-1H-indol-6-amine: A Comprehensive Overview
The compound with CAS No. 139121-41-8, commonly referred to as 5-Methyl-1H-indol-6-amine, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indole family, which is a heterocyclic aromatic system with a nitrogen atom in the ring. The indole structure is fundamental in various natural products and bioactive molecules, making 5-Methyl-1H-indol-6-amine a subject of interest for researchers exploring its potential applications.
5-Methyl-1H-indol-6-amine is characterized by its indole ring with a methyl group at the 5-position and an amine group at the 6-position. This substitution pattern imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological activity. Recent studies have highlighted the compound's potential as a precursor for synthesizing bioactive molecules, particularly in drug discovery efforts targeting neurodegenerative diseases and cancer.
One of the most notable aspects of 5-Methyl-1H-indol-6-amine is its role in medicinal chemistry. Researchers have utilized this compound as a building block for constructing complex molecules with therapeutic potential. For instance, its ability to undergo various substitution reactions has been exploited to develop analogs with enhanced bioavailability and efficacy. These findings underscore the importance of 5-Methyl-1H-indol-6-amine in advancing drug development pipelines.
From a synthetic perspective, 5-Methyl-1H-indol-6-amine can be synthesized through several routes, including the Paal-Knorr synthesis and related methodologies. These methods involve the condensation of amino carbonyl compounds with carbonyl groups to form indole derivatives. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, reducing production costs and improving scalability.
In terms of biological activity, 5-Methyl-1H-indol-6-amine has shown promise in modulating key cellular pathways associated with inflammation and oxidative stress. Preclinical studies have demonstrated its ability to inhibit pro-inflammatory cytokines and reactive oxygen species (ROS), suggesting potential applications in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.
Moreover, 5-Methyl-1H-indol-6-amine has been investigated for its neuroprotective properties. Experimental data indicate that this compound can protect neurons from damage induced by oxidative stress and excitotoxicity, making it a candidate for therapies targeting neurodegenerative conditions like Alzheimer's disease and Parkinson's disease.
The structural versatility of 5-Methyl-1H-indol-6-amine also extends to its use in materials science. Researchers have explored its incorporation into polymer systems to develop advanced materials with tailored electronic properties. These applications highlight the compound's broader impact beyond traditional pharmaceutical uses.
In conclusion, 5-Methyl-CAS No. 139121418, or 5-Methylindoline, stands as a versatile and intriguing molecule with diverse applications across multiple scientific disciplines. Its role as a building block in drug discovery, coupled with its potential in materials science, positions it as a key compound for future research and development efforts.
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